molecular formula C15H19N3O2 B6702478 N-(2-ethoxy-2-phenylethyl)-2-methylpyrazole-3-carboxamide

N-(2-ethoxy-2-phenylethyl)-2-methylpyrazole-3-carboxamide

Cat. No.: B6702478
M. Wt: 273.33 g/mol
InChI Key: WNGFXOJBRXKGLE-UHFFFAOYSA-N
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Description

N-(2-ethoxy-2-phenylethyl)-2-methylpyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy-phenylethyl group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Properties

IUPAC Name

N-(2-ethoxy-2-phenylethyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-20-14(12-7-5-4-6-8-12)11-16-15(19)13-9-10-17-18(13)2/h4-10,14H,3,11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGFXOJBRXKGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=CC=NN1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-2-phenylethyl)-2-methylpyrazole-3-carboxamide typically involves the reaction of 2-methylpyrazole-3-carboxylic acid with 2-ethoxy-2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reactant concentrations ensures consistent product quality. Post-reaction, the compound is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-2-phenylethyl)-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-(2-ethoxy-2-phenylethyl)-2-methylpyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxy-2-phenylethyl)-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxy-2-phenylethyl)-2-methylpyrazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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